C-(3-Isopropyl-isoxazol-5-YL)-methylamine hydrochloride
Overview
Description
C-(3-Isopropyl-isoxazol-5-YL)-methylamine hydrochloride, also known as ‘C-IAM’ or ‘IAM’, is an organic compound that has a variety of uses in scientific research. It is a white, crystalline solid that is soluble in water and is used as a reagent in organic synthesis. C-IAM is also used in the production of pharmaceuticals and as a catalyst in the production of polymers. In addition to its industrial applications, C-IAM is of particular interest to researchers due to its potential for use in biomedical and pharmaceutical research.
Scientific Research Applications
Organic Synthesis Applications
Isoxazole derivatives are pivotal in the synthesis of complex organic molecules. For instance, Galenko et al. (2019) developed a synthesis pathway for α-Aminopyrrole derivatives from isoxazolones, illustrating the role of isoxazole derivatives in synthesizing nitrogen-containing heterocycles, which are crucial in medicinal chemistry (Galenko et al., 2019). Similarly, Karyakarte et al. (2012) demonstrated a copper-catalyzed alkene aminooxygenation process to synthesize methyleneoxy-substituted isoxazolidines, showcasing isoxazoles' utility in creating structurally diverse and complex molecules with potential pharmacological applications (Karyakarte et al., 2012).
Biological and Pharmacological Research
Isoxazole derivatives have shown promise in drug discovery and development. Byrappa et al. (2017) synthesized isoxazoline derivatives linked to 2-benzoisothiazoles, revealing potent apoptotic agents against cancer cell lines, highlighting the potential of isoxazole derivatives in cancer therapy (Byrappa et al., 2017).
Material Science and Engineering
In the field of material science, isoxazole derivatives have been utilized in designing stimulus-responsive, biodegradable, and biocompatible materials. Das et al. (2015) synthesized a novel covalently cross-linked hydrogel based on dextrin and poly(N-isopropylacrylamide), incorporating isoxazole derivatives for controlled drug release, indicating their application in developing advanced drug delivery systems (Das et al., 2015).
properties
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5(2)7-3-6(4-8)10-9-7;/h3,5H,4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYWZYULEFRWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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